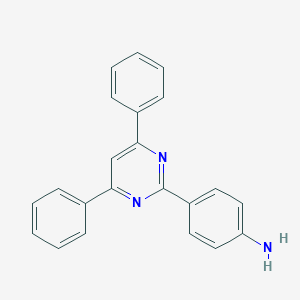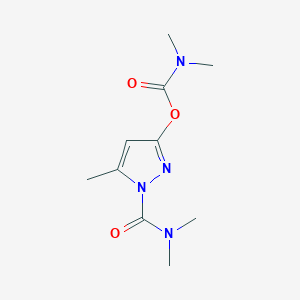
3-Indolyl-β-D-galactopiranósido
Descripción general
Descripción
3-Indolyl-b-D-galactopyranoside is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Indolyl-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Indolyl-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sustrato Enzimático en Reactivos de Diagnóstico
“5-Bromo-3-indolyl beta-d-galactopiranósido” se utiliza como sustrato de α-galactosidasa que se convierte en un cromóforo azul índigo insoluble, ideal para sistemas de detección de genes Lac en aplicaciones de inmunotransferencia, inmunocitoquímica e histológica .
Intermediario Farmacéutico
Este compuesto también se utiliza como intermedio farmacéutico para reducir la toxicidad .
Marcador de Expresión Genética
Sirve como marcador de expresión genética y detección en investigación genética .
Detección de la Actividad de β-Galactosidasa
En combinación con IPTG, se utiliza para la detección de la actividad de β-galactosidasa en colonias bacterianas en un ensayo colorimétrico .
Aplicaciones Histoquímicas
Es útil para numerosas aplicaciones histoquímicas, incluida la detección de la actividad de lacZ en células y tejidos .
Mecanismo De Acción
Target of Action
The primary target of 3-Indolyl-b-D-galactopyranoside, also known as 3-Indoxyl-beta-D-galactopyranoside, is the enzyme β-galactosidase . This enzyme is responsible for hydrolyzing β-D-galactopyranosides .
Mode of Action
3-Indolyl-b-D-galactopyranoside acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the β-glycosidic bond in the compound, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .
Biochemical Pathways
The hydrolysis of 3-Indolyl-b-D-galactopyranoside by β-galactosidase is a key step in the Lac gene detection system . This system is used in molecular biology applications, including the detection of lacZ activity in cells and tissues .
Pharmacokinetics
It is known to becell-permeant , suggesting that it can readily cross cell membranes and interact with intracellular targets.
Result of Action
The cleavage of 3-Indolyl-b-D-galactopyranoside by β-galactosidase results in the formation of an insoluble indigo-blue chromophore . This chromophore is darker than that released by X-GAL, another commonly used substrate for β-galactosidase . The presence of this blue-colored product can be used as a visual indication of active β-galactosidase .
Action Environment
The action of 3-Indolyl-b-D-galactopyranoside is influenced by various environmental factors. For instance, the compound should be stored in a freezer (-5 to -30°C) to maintain its stability . Furthermore, the detection of β-galactosidase activity using this compound can be performed under room temperature conditions .
Análisis Bioquímico
Biochemical Properties
3-Indolyl-b-D-galactopyranoside is a substrate for the enzyme β-galactosidase . This enzyme rapidly hydrolyzes β-D-galactopyranosides but usually does not hydrolyze either the anomeric α-D-galactopyranosides or the isomeric β-D-glucopyranosides .
Cellular Effects
The cleavage of 3-Indolyl-b-D-galactopyranoside by β-galactosidase yields a dark blue precipitate at the site of enzymatic activity . This makes it useful for numerous histochemical and molecular biology applications, including detection of lacZ activity in cells and tissues .
Molecular Mechanism
The molecular mechanism of action of 3-Indolyl-b-D-galactopyranoside involves the cleavage of the β-glycosidic bond in D-lactose by the enzyme β-galactosidase . This cleavage yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .
Temporal Effects in Laboratory Settings
It is known that β-galactosidase activity can still be detected using 3-Indolyl-b-D-galactopyranoside after fixation .
Metabolic Pathways
3-Indolyl-b-D-galactopyranoside is involved in the metabolic pathway of galactose . It is hydrolyzed by the enzyme β-galactosidase to yield galactose .
Subcellular Localization
It is known that β-galactosidase, the enzyme that hydrolyzes 3-Indolyl-b-D-galactopyranoside, is found in the cytoplasm of cells .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARCVCWNFACQC-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370003 | |
| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126787-65-3 | |
| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Indolyl-β-D-galactopyranoside interact with its target and what are the downstream effects?
A1: 3-Indolyl-β-D-galactopyranoside, often referred to as IPTG, is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in bacteria like Escherichia coli. [, , ] This operon contains genes encoding for proteins involved in lactose metabolism. IPTG binds to the lac repressor protein, causing a conformational change that prevents it from binding to the operator region of the lac operon. This allows RNA polymerase to transcribe the genes, leading to the production of enzymes like β-galactosidase. [, , ]
Q2: What is the structural characterization of IPTG?
A2:
Q3: What are the typical applications of IPTG in molecular biology research?
A3: IPTG is widely used in molecular biology for:
- Inducing protein expression: IPTG is a highly effective inducer of gene expression in systems utilizing the lac operon, often used in conjunction with the lacZ gene for blue-white screening. [, , , ]
- Studying gene regulation: Researchers use IPTG to control the timing and levels of gene expression, allowing them to investigate the dynamics of gene regulation. [, , ]
Q4: Is there a connection between the growth rate of bacteria containing pUC plasmids and the presence of IPTG?
A4: Interestingly, research suggests that in the absence of the lac repressor (lacI), constitutive transcription from the lac promoter on pUC plasmids can interfere with plasmid replication and potentially β-lactamase expression. [] This can lead to a difference in colony size, with larger colonies typically containing plasmids with inserts and smaller colonies representing the vector without an insert. This phenomenon provides a potential alternative to the traditional blue-white screening method using X-gal. []
Q5: Are there alternative substrates to X-gal for detecting β-galactosidase activity?
A5: Yes, several alternatives to X-gal exist for detecting β-galactosidase activity, each with its own properties:
- 6-chloro-3-indoxyl-beta-D-galactopyranoside (S-gal): Shown to be more sensitive than X-gal, especially during the early developmental stages of mouse embryos, making it suitable for detecting subtle gene expression patterns. [, ] It also demonstrates good color compatibility with in situ hybridization using DIG-labeled probes. [, ]
- p-Naphtholbenzein- b - D -galactoside (PNB-Gal): A promising alternative to both X-gal and CHE-Gal, showing comparable effectiveness in detecting β-galactosidase activity in a study with Enterobacteriaceae strains. []
- Cyclohexenoesculetin- b - D -galactoside (CHE-Gal): Another alternative, although its effectiveness compared to X-gal and PNB-Gal varies depending on the specific bacterial strain being tested. []
Q6: How is β-galactosidase used in research beyond simple cloning selection?
A6: β-galactosidase, often encoded by the lacZ gene, serves as a valuable reporter gene in various research applications:
- Gene expression analysis: By linking the lacZ gene to a promoter of interest, researchers can monitor promoter activity through the easily detectable β-galactosidase activity. [, , ]
- Protein localization studies: Fusion proteins containing β-galactosidase allow researchers to visualize the subcellular localization of target proteins. []
Q7: Can the substrate specificity of β-galactosidase be exploited for other research purposes?
A8: Yes, a β-d-galactosidase from Paenibacillus thiaminolyticus has demonstrated the ability to catalyze transfucosylation reactions. [] This enzyme can transfer fucosyl moieties to various acceptor molecules like p-nitrophenyl glycopyranosides and alcohols, offering a potential tool for the enzymatic synthesis of β-d-fucosylated compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)




